molecular formula C16H10N2O3 B083192 Furazan, dibenzoyl- CAS No. 10349-12-9

Furazan, dibenzoyl-

Cat. No.: B083192
CAS No.: 10349-12-9
M. Wt: 278.26 g/mol
InChI Key: NPRKTQDWJWXWET-UHFFFAOYSA-N
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Description

Furazan, dibenzoyl- is a heterocyclic aromatic compound with the molecular formula C₁₆H₁₀N₂O₃ . It is also known as 3,4-dibenzoyl-1,2,5-oxadiazole. This compound features a five-membered ring containing one oxygen and two nitrogen atoms, making it part of the oxadiazole family. Furazan derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Furazan, dibenzoyl- can be synthesized through several methods. One common approach involves the cyclization of α,α’-[(1,2,5-oxadiazole 5-oxide)-3,4-diyl]bisbenzaldehyde. This reaction typically requires specific conditions, such as the presence of a dehydrating agent and controlled temperature .

Industrial Production Methods: Industrial production of furazan, dibenzoyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and characterization using techniques like infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Furazan, dibenzoyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted furazan derivatives, which can have different functional groups attached to the furazan ring .

Mechanism of Action

The mechanism of action of furazan, dibenzoyl- and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway. By inhibiting this enzyme, these compounds can modulate immune responses and exhibit antitumor activity . The molecular pathways involved include the depletion of tryptophan and the production of bioactive metabolites that affect immune cell function .

Comparison with Similar Compounds

Uniqueness: Furazan, dibenzoyl- is unique due to its dibenzoyl functional groups, which impart specific chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with specific applications in various fields .

Properties

IUPAC Name

(4-benzoyl-1,2,5-oxadiazol-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-15(11-7-3-1-4-8-11)13-14(18-21-17-13)16(20)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRKTQDWJWXWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NON=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145876
Record name Furazan, dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10349-12-9
Record name Furazan, dibenzoyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010349129
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furazan, dibenzoyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Furazan, dibenzoyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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